molecular formula C8H11NO B1266368 3-Amino-2,6-dimethylphenol CAS No. 6994-64-5

3-Amino-2,6-dimethylphenol

Cat. No.: B1266368
CAS No.: 6994-64-5
M. Wt: 137.18 g/mol
InChI Key: XSBKXUJEVYHSNO-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethylphenol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry:

    Dye Synthesis: 3-Amino-2,6-dimethylphenol is used as an intermediate in the synthesis of azo dyes and other colorants.

    Analytical Chemistry: It is employed in various analytical techniques, including chromatography and spectroscopy, for the detection and quantification of different substances.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving phenolic compounds.

    Biochemical Assays: It serves as a reagent in biochemical assays to detect the presence of specific enzymes or metabolites.

Medicine:

    Pharmaceuticals: this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Drug Development: It is used as a building block in the synthesis of various pharmaceutical compounds.

Industry:

    Cosmetics: The compound is used in hair dye formulations due to its ability to impart color to hair.

    Polymers: It is utilized in the production of certain polymers and resins, enhancing their properties.

Safety and Hazards

The safety data sheet indicates that 3-Amino-2,6-dimethylphenol is harmful if swallowed or in contact with skin . It can cause severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

3-Amino-2,6-dimethylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monooxygenase enzymes, such as MpdAB, which hydroxylate 2,6-dimethylphenol at the para-position using NADH and flavin adenine dinucleotide (FAD) as cofactors

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in oxidative hair dye formulations, this compound is used at a maximum concentration of 2.0%, where it can affect skin cells by inducing sensitization and other cellular responses . Additionally, its interaction with cellular enzymes can lead to changes in metabolic flux and the production of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for monooxygenase enzymes, which catalyze its hydroxylation. This reaction involves the transfer of electrons from NADH to FAD, followed by the incorporation of an oxygen atom into the phenol ring

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is detectable predominantly within the first 16 hours of exposure, with smaller amounts detectable in subsequent fractions over a 72-hour period . This indicates that the compound is relatively stable in the short term but may degrade or be metabolized over longer periods. Long-term effects on cellular function have been observed, including potential sensitization and other cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, in oxidative hair dye formulations, a maximum concentration of 2.0% is considered safe, but higher concentrations may induce sensitization and other adverse reactions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with monooxygenase enzymes. The initial step of its degradation involves hydroxylation by MpdAB, which converts the compound into a hydroxylated derivative . This reaction is essential for the compound’s role in bioremediation and the synthesis of vitamin E precursors. The involvement of NADH and FAD as cofactors highlights the importance of these metabolic pathways in the compound’s biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, in skin cells, the compound may be absorbed and distributed to various layers, affecting cellular function and inducing sensitization responses . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, the hydroxylation reaction catalyzed by monooxygenase enzymes occurs in specific subcellular locations, highlighting the importance of localization for the compound’s activity . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes and optimizing its use in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: One common method for synthesizing 3-Amino-2,6-dimethylphenol involves the nitration of 2,6-dimethylphenol, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid.

    Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2,6-dimethylphenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride can yield different amine derivatives.

    Substitution: The amino group and hydroxyl group in this compound make it reactive towards electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Condensation: Schiff bases and other condensation products.

Comparison with Similar Compounds

    2-Amino-4-methylphenol: Similar structure but with different positions of the amino and methyl groups.

    4-Amino-2,6-dimethylphenol: Similar structure but with the amino group at a different position.

    2,6-Dimethylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness:

    Reactivity: The presence of both amino and hydroxyl groups in 3-Amino-2,6-dimethylphenol makes it highly reactive towards various chemical reactions, including oxidation, reduction, and substitution.

    Applications: Its unique structure allows for diverse applications in dye synthesis, pharmaceuticals, and industrial processes, making it a versatile compound in scientific research and industry.

Properties

IUPAC Name

3-amino-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBKXUJEVYHSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220224
Record name 3-Amino-2,6-dimethylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-64-5
Record name 3-Amino-2,6-dimethylphenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,6-dimethylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,6-xylenol
Source European Chemicals Agency (ECHA)
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Record name 3-AMINO-2,6-DIMETHYLPHENOL
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Synthesis routes and methods

Procedure details

157 g (0.94 mole) of 2,6-dimethyl-3-nitro phenol is added little by little, while stirring, to a reducing mixture consisting of 950 cm3 of water, 30 cm3 of acetic acid and 158 g of iron, which has first been heated to 70°. When this addition has been completed, the heating is continued for 20 minutes. The reaction mixture is then neutralized with sodium carbonate and the boiling liquid is filtered. After cooling the filtrate, drying yields 80 g of 3-amino-2,6-dimethyl phenol which, after recrystallization in benzene, melts at 104°.
Quantity
157 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
158 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-amino-2,6-dimethylphenol contribute to the hair dyeing process?

A: this compound functions as a primary intermediate in oxidative hair dyeing. [, , ] It reacts with a "coupler" molecule in the presence of an oxidizing agent ("developer"). This reaction forms a colored dye molecule within the hair shaft, resulting in permanent hair coloration.

Q2: Are there specific structural features of this compound that influence its reactivity in hair dye formulations?

A: Yes. Research indicates that the two methyl groups on the aromatic ring of this compound introduce steric hindrance. [] This steric effect slows down the coupling reaction with certain coupler molecules, such as 3-aminophenol, compared to less substituted analogs. Additionally, the presence of the methoxymethyl group in 2-(methoxymethyl)benzene-1,4-diamine was found to slow down the oxidation process and influence the rate of coupling with this compound. []

Q3: What are the common coupler molecules used with this compound in hair dye formulations?

A: The provided research highlights two main coupler molecules used in conjunction with this compound: * 2,6-Dihydroxyethylaminotoluene [, ] * 2,6-Diaminopyridine [, ]The choice of coupler influences the final color achieved in the hair dye.

Q4: Are there any challenges associated with using this compound in hair dyes?

A: One challenge stems from the same steric hindrance that influences its reactivity. Studies show that this compound can form nonproductive adducts with certain primary intermediates, specifically via ipso attack at the C(6) position. [] This side reaction can compete with the desired color-forming reaction and may impact the overall efficiency of the dyeing process.

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